molecular formula C18H21ClN4O2 B7053181 5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide

5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B7053181
M. Wt: 360.8 g/mol
InChI Key: VTIUVNHLNSHCBY-UHFFFAOYSA-N
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Description

5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups . These methods are chosen for their efficiency and ability to produce high yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and hydroxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring and hydroxyphenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as aripiprazole, quetiapine, and sitagliptin . These compounds share structural similarities with 5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide, particularly the presence of the piperazine ring.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-21(2)18(25)13-11-16(19)17(20-12-13)23-9-7-22(8-10-23)14-3-5-15(24)6-4-14/h3-6,11-12,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIUVNHLNSHCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)N2CCN(CC2)C3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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